2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C15H24N2O4S and a molecular weight of 328.4 g/mol. This compound is commonly used in scientific experiments and has various applications in different fields.
Mechanism of Action
Target of Action
The primary targets of 2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction leads to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The affected pathways involve the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . These neurotransmitters target alpha1-adrenergic receptors, which are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, which is crucial for its therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors . This interaction leads to changes in the contraction of smooth muscles in various parts of the body, which can have therapeutic effects for numerous disorders .
Preparation Methods
The synthesis of 2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired compound .
Chemical Reactions Analysis
2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other industrial products.
Comparison with Similar Compounds
2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor and has applications in the treatment of Alzheimer’s disease.
2,4-Dimethyl-1-(phenylthio)benzene: This compound is used in organic synthesis and has different chemical properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12-10-13(2)15(11-14(12)21-3)22(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJXBJYLYPWDMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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